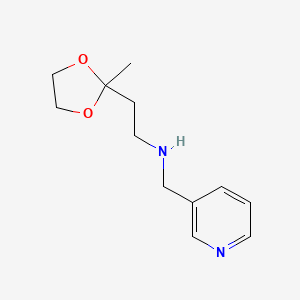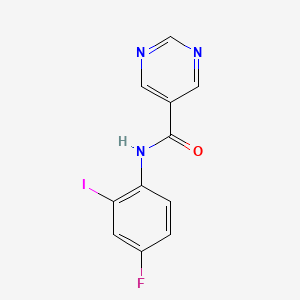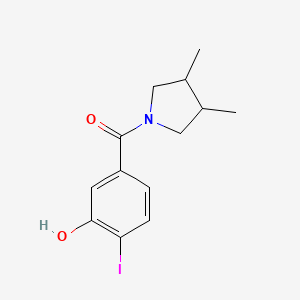![molecular formula C14H18INO3 B6631887 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIBA is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. This compound has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in inflammation, which is beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This makes this compound a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in both water and organic solvents, making it suitable for a wide range of experimental procedures. However, there are also limitations to the use of this compound in lab experiments. This compound has a low bioavailability, which makes it difficult to deliver to target tissues. In addition, this compound has a short half-life, which limits its therapeutic efficacy.
Future Directions
There are several future directions for the study of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of new formulations and delivery methods for this compound may improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of 3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide is a complex process that involves several steps. The first step involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This is followed by the reaction of 4-iodobenzoyl chloride with 3-hydroxycyclohexylmethanol to form the intermediate compound, this compound. The intermediate compound is then purified through recrystallization to obtain the final product, this compound.
Scientific Research Applications
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c15-12-5-4-10(7-13(12)18)14(19)16-8-9-2-1-3-11(17)6-9/h4-5,7,9,11,17-18H,1-3,6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMABQNWJCRESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CNC(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)

![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)




![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)